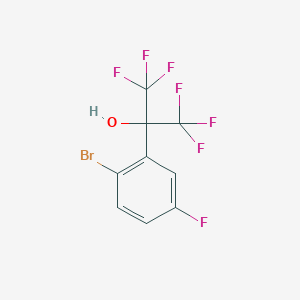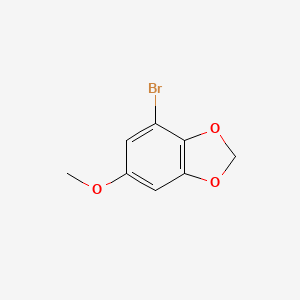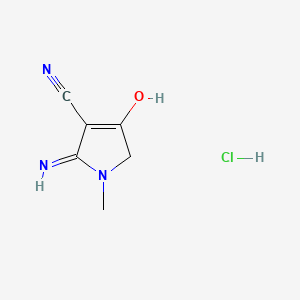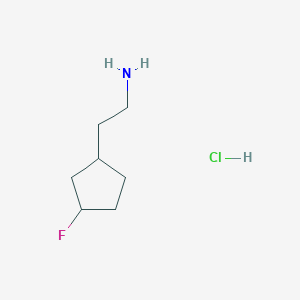![molecular formula C10H16O3 B15337623 Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic organic compound characterized by a bicyclo[2.2.1]heptane core with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Hydroxymethylation: The compound can be synthesized through the hydroxymethylation of bicyclo[2.2.1]heptane-2-carboxylate, involving the reaction of the starting material with formaldehyde in the presence of a base.
Esterification: Another method involves the esterification of the corresponding hydroxymethylbicyclo[2.2.1]heptane-2-carboxylic acid with methanol under acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under certain conditions, such as using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, alcohols
Major Products Formed:
Oxidation: Methyl 5-(carboxymethyl)bicyclo[2.2.1]heptane-2-carboxylate
Reduction: Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases. Industry: It is utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism of action can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-(hydroxymethyl)furan-2-carboxylate
Methyl 5-(hydroxymethyl)pyran-2-carboxylate
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Uniqueness: Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts. This structural difference can lead to variations in reactivity and biological activity.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)9-4-6-2-7(9)3-8(6)5-11/h6-9,11H,2-5H2,1H3 |
InChI Key |
ZZHOMVRXDCSTCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC1CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)


![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)

![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)

![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
